2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13264365
InChI: InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+
SMILES: CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O
Molecular Formula: C14H15N5O5
Molecular Weight: 333.30 g/mol

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC13264365

Molecular Formula: C14H15N5O5

Molecular Weight: 333.30 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C14H15N5O5
Molecular Weight 333.30 g/mol
IUPAC Name 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+
Standard InChI Key WVRQTVUKEUOKJS-VIZOYTHASA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a synthetic organic molecule with the molecular formula C₁₄H₁₅N₅O₅ and a molecular weight of 333.30 g/mol. Its IUPAC name is 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide, reflecting its hybrid structure combining a triazine ring, hydrazone linkage, and ethoxy-hydroxyphenyl moiety.

Structural Characterization

Key identifiers include:

  • InChI: InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+

  • InChIKey: WVRQTVUKEUOKJS-VIZOYTHASA-N

  • SMILES: CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O

The E-configuration of the hydrazone group is critical for its biological activity, as stereochemistry often influences ligand-receptor interactions .

Synthesis and Analytical Characterization

Synthetic Methodology

The compound is synthesized via a two-step process:

  • Formation of Aryl Esters: 4-(Dimethylamino)benzoyl chloride reacts with substituted aromatic aldehydes to form intermediates.

  • Hydrazone Formation: Nicotinic hydrazide condenses with the aryl ester under reflux in methanol, catalyzed by acid or base .

Typical yields range from 71–79%, with purity confirmed via HPLC (>95%) .

Analytical Techniques

  • Spectroscopy:

    • FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H bonds).

    • ¹H NMR: Signals at δ 8.2–8.5 ppm (hydrazone CH=N), δ 6.7–7.3 ppm (aromatic protons), and δ 1.4 ppm (ethoxy CH₃) .

  • Elemental Analysis: Confirms stoichiometric ratios of C, H, and N.

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies on structurally analogous 1,2,4-triazine hydrazides demonstrate significant activity against multidrug-resistant (MDR) pathogens . For example:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Pseudomonas aeruginosa32–64

The hydrazone moiety enhances membrane permeability, while the triazine core disrupts folate biosynthesis .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Analogous triazine derivatives show 78% inhibition at 10 µM, with selectivity over COX-1 .

  • Acetylcholinesterase (AChE): Hydrazide-hydrazones exhibit IC₅₀ values of 0.034–0.055 µM, suggesting potential for neurodegenerative disease therapy .

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound’s ability to target MDR strains positions it as a candidate for novel antibiotics . Its low cytotoxicity (selectivity index >10) further supports therapeutic potential .

Anti-Inflammatory Agents

By inhibiting COX-2 and lipoxygenase (LOX), it may reduce prostaglandin and leukotriene synthesis, addressing chronic inflammation .

Neuroprotective Agents

Structural analogs inhibit AChE and β-amyloid aggregation, highlighting promise for Alzheimer’s disease research .

Comparative Analysis with Related Compounds

FeatureThis Compound1,3,5-Triazine Derivatives
BioavailabilityModerate (LogP 1.2)Low–Moderate
Enzyme InhibitionCOX-2, AChEBACE-1, AChE
Synthetic Yield71–79%50–85%

The ethoxy-hydroxyphenyl group enhances solubility and target affinity compared to non-polar analogs .

Future Research Directions

  • In Vivo Studies: Pharmacokinetics and toxicity profiling in animal models.

  • Structural Optimization: Introducing fluorinated groups to improve blood-brain barrier penetration .

  • Combination Therapies: Synergy with existing antibiotics to combat resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator